molecular formula C15H11NO B1496460 4-(Isoquinolin-3-yl)phenol CAS No. 884500-88-3

4-(Isoquinolin-3-yl)phenol

Cat. No. B1496460
Key on ui cas rn: 884500-88-3
M. Wt: 221.25 g/mol
InChI Key: VNXUAZCSHFABMS-UHFFFAOYSA-N
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Patent
US08093273B2

Procedure details

HCl (0.4 mL, 2 N) was added to 4-isoquinolin-3-yl-phenol (0.044 g, 0.2 mmol) and the solution was heated at 60° C. for 10 min, resulting in a yellow solid. The reaction mixture was evaporated to dryness to give 4-(isoquinolin-3-yl)phenol hydrochloride (0.45 g, 77%). MS (ES) m/z: 222.96 (M+1), 221.95 (M); 13C-NMR (DMSO-d6): δ 180.2, 149.9, 138.8, 130.0, 129.6, 129.5, 127.8, 126.7, 116.7.
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)[N:3]=1>>[ClH:1].[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.044 g
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)C1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a yellow solid
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=NC(=CC2=CC=CC=C12)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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